1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, commonly known as HMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. HMPP is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various aspects of brain function.
Mechanism of Action
The exact mechanism of action of HMPP is not fully understood, but it is believed to act as a partial agonist at various neurotransmitter receptors in the brain. It has been shown to enhance the release of dopamine and other neurotransmitters, leading to increased synaptic activity and neuronal excitability. HMPP has also been shown to modulate the activity of various ion channels and transporters in the brain, further contributing to its complex mechanism of action.
Biochemical and Physiological Effects
HMPP has been shown to exhibit a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and reduced anxiety-like behavior. It has also been shown to modulate various aspects of synaptic plasticity, such as long-term potentiation and long-term depression. These effects make it a valuable tool for studying the mechanisms underlying various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HMPP in lab experiments is its high selectivity and specificity for various neurotransmitter receptors in the brain. This allows researchers to study the effects of specific neurotransmitters on various aspects of brain function, without the confounding effects of other neurotransmitters. However, one of the limitations of using HMPP is its relatively short half-life, which can make it difficult to study its long-term effects on brain function.
Future Directions
There are several future directions for research on HMPP, including the development of more selective and potent derivatives, the investigation of its effects on various neurological and psychiatric disorders, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanisms underlying its complex mechanism of action, which could lead to the development of novel treatments for various brain disorders.
Synthesis Methods
The synthesis of HMPP involves the reaction between 4-(2-Hydroxy-2-methylpropyl)piperazine and 2,2-dimethylpropan-1-one in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Various methods have been reported in the literature for the synthesis of HMPP, including the use of microwave-assisted synthesis, solvent-free synthesis, and other innovative approaches.
Scientific Research Applications
HMPP has been widely used in scientific research, particularly in the field of neuroscience. It is known to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This makes it a valuable tool for studying the mechanisms underlying various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Properties
IUPAC Name |
1-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)11(16)15-8-6-14(7-9-15)10-13(4,5)17/h17H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWMBXAUJRFABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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